molecular formula C12H15NO2S B12616338 4-(1,4-Thiazepan-4-yl)benzoic acid CAS No. 918129-40-5

4-(1,4-Thiazepan-4-yl)benzoic acid

Katalognummer: B12616338
CAS-Nummer: 918129-40-5
Molekulargewicht: 237.32 g/mol
InChI-Schlüssel: XYNORAQMCQGOIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,4-Thiazepan-4-yl)benzoic acid is a chemical compound with the molecular formula C₁₂H₁₅NO₂S. It consists of a benzoic acid moiety attached to a thiazepane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Thiazepan-4-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1,4-thiazepane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,4-Thiazepan-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(1,4-Thiazepan-4-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(1,4-Thiazepan-4-yl)benzoic acid involves its interaction with specific molecular targets. The thiazepane ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar in structure but contains a triazole ring instead of a thiazepane ring.

    4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another similar compound with a triazole ring.

Uniqueness

4-(1,4-Thiazepan-4-yl)benzoic acid is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties compared to its triazole-containing counterparts. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

918129-40-5

Molekularformel

C12H15NO2S

Molekulargewicht

237.32 g/mol

IUPAC-Name

4-(1,4-thiazepan-4-yl)benzoic acid

InChI

InChI=1S/C12H15NO2S/c14-12(15)10-2-4-11(5-3-10)13-6-1-8-16-9-7-13/h2-5H,1,6-9H2,(H,14,15)

InChI-Schlüssel

XYNORAQMCQGOIR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCSC1)C2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.